4-Methyl-1H-indol-3-amine
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Overview
Description
4-Methyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various natural and synthetic compounds . The indole ring system is one of the most abundant and important heterocycles in nature, found in neurotransmitters like serotonin and complex alkaloids such as vinblastine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indol-3-amine can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Bartoli reaction, where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in THF at low temperatures .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions, which allow for the efficient synthesis of complex molecules. These methods typically use readily available starting materials and catalysts to produce the desired indole derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Methyl-1H-indol-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-indol-3-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell proliferation, apoptosis, and signal transduction . The specific pathways and targets depend on the structure of the derivative and the biological context.
Comparison with Similar Compounds
Indole: The parent compound, found in many natural products.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Vinblastine: An anticancer alkaloid containing an indole moiety.
Uniqueness: 4-Methyl-1H-indol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of a methyl group at the 4-position can affect the compound’s electronic properties and interactions with biological targets .
Properties
IUPAC Name |
4-methyl-1H-indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXUAIMVHVXKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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